REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:7][CH2:8][CH2:9][n:10]1[cH:11][n:12][c:13]([I:15])[cH:14]1)([CH3:5])([CH3:6])[CH3:16].[Cl:24][CH2:25][Cl:26].[ClH:17].[O:18]1[CH2:19][CH2:20][O:21][CH2:22][CH2:23]1>>[ClH:17].[NH2:7][CH2:8][CH2:9][n:10]1[cH:11][n:12][c:13]([I:15])[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NCCn1cnc(I)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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|
Type
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product
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
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NCCn1cnc(I)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |